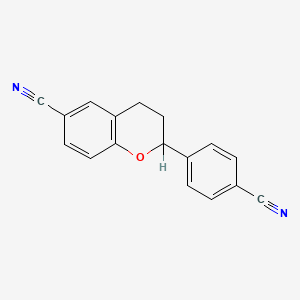

4',6-Dicyanoflavan

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

128723-69-3 |

|---|---|

Molecular Formula |

C17H12N2O |

Molecular Weight |

260.29 g/mol |

IUPAC Name |

2-(4-cyanophenyl)-3,4-dihydro-2H-chromene-6-carbonitrile |

InChI |

InChI=1S/C17H12N2O/c18-10-12-1-4-14(5-2-12)16-8-6-15-9-13(11-19)3-7-17(15)20-16/h1-5,7,9,16H,6,8H2 |

InChI Key |

SSIWFJPKMOVDEN-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C=CC(=C2)C#N)OC1C3=CC=C(C=C3)C#N |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C#N)OC1C3=CC=C(C=C3)C#N |

Synonyms |

4',6-dicyanoflavan |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 ,6 Dicyanoflavan

Development and Optimization of Synthetic Routes

Reagent Selection and Stoichiometry

Stereoselective and Enantioselective Synthesis Approaches

The flavan (B184786) structure contains a stereocenter at the C2 position, making stereoselective synthesis a critical aspect for accessing enantiomerically pure forms, which is often crucial for biological applications. researchgate.net The synthesis of chiral 4',6-Dicyanoflavan would typically commence from the corresponding dicyano-substituted chalcone (B49325), itself prepared via a Claisen-Schmidt condensation between 4-cyano-2'-hydroxyacetophenone and 4-cyanobenzaldehyde. hebmu.edu.cn From this key intermediate, several stereoselective strategies can be envisioned.

Organocatalytic Cyclization: Asymmetric synthesis of flavanones, which are direct precursors to flavans, can be achieved through the intramolecular conjugate addition of substituted chalcones. mdpi.com This reaction can be catalyzed by chiral organocatalysts, such as thiourea-based compounds, which have been shown to produce flavanone (B1672756) scaffolds with high enantiomeric excess (up to 94% ee). mdpi.com The resulting chiral flavanone can then be reduced to the target this compound.

Asymmetric Hydrogenation/Transfer Hydrogenation: A powerful method for generating chiral flavans involves the asymmetric reduction of a precursor. One such approach is the asymmetric transfer hydrogenation of a racemic flavanone, which can proceed via a kinetic resolution to yield the desired flavan. This method has been successfully applied to the synthesis of various natural flavans. Alternatively, the C=C double bond of a chromene precursor could be subjected to asymmetric hydrogenation to install the chiral center at C2. researchgate.net

Chiral Auxiliary and Chiral Pool Approaches: The use of chiral auxiliaries attached to the precursor molecule can direct the stereochemical outcome of key bond-forming reactions. mdpi.com For instance, chiral auxiliaries like (S,S)-(+)-pseudoephedrine have been used in asymmetric aldol (B89426) reactions to build chiral flavonoid precursors. mdpi.com Another strategy involves starting from a readily available chiral molecule (the "chiral pool") to construct the flavan skeleton.

Asymmetric Epoxidation of Chalcones: A well-established method for introducing chirality into flavonoid synthesis is the asymmetric epoxidation of the chalcone double bond, followed by cyclization. hebmu.edu.cn Chiral phase-transfer catalysts, such as those derived from quinine, have been used for the epoxidation of α,β-unsaturated ketones, leading to chiral chalcone epoxides that serve as versatile intermediates for various flavonoid classes. mdpi.comhebmu.edu.cn

| Method | Precursor | Key Transformation | Potential Catalyst/Reagent | Reference |

|---|---|---|---|---|

| Organocatalytic Cyclization | 4-Cyano-2'-hydroxy-4'-cyanochalcone | Intramolecular conjugate addition | Chiral thiourea (B124793) derivatives | mdpi.com |

| Asymmetric Transfer Hydrogenation | Racemic 4',6-Dicyanoflavanone | Kinetic resolution via reduction cascade | Chiral Ru or Rh complexes | |

| Asymmetric Epoxidation | 4-Cyano-2'-hydroxy-4'-cyanochalcone | Epoxidation of C=C double bond | Chiral phase-transfer catalysts (e.g., quinine-derived) | mdpi.comhebmu.edu.cn |

| Chiral Auxiliary Approach | Acetophenone (B1666503) or Benzaldehyde (B42025) derivative | Asymmetric aldol reaction | (S,S)-(+)-pseudoephedrine | mdpi.com |

Table 1: Potential Stereoselective Synthesis Strategies for this compound.

Purification Techniques and Yield Optimization

The successful isolation of pure this compound from a reaction mixture is paramount. Flavonoids are often produced alongside related impurities, necessitating efficient purification methods.

Purification Techniques: Standard chromatographic techniques are widely employed for the purification of synthetic flavonoids.

Column Chromatography: This is a fundamental technique using stationary phases like silica (B1680970) gel or polyamide resin to separate compounds based on polarity.

Flash Chromatography: A faster version of column chromatography, it is effective for routine purification of synthetic intermediates and final products.

High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC, particularly using reverse-phase columns (e.g., C18), are used to achieve high purity, even for structurally similar compounds.

High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids solid supports, minimizing irreversible adsorption and sample degradation, making it suitable for purifying natural and synthetic compounds.

Macroporous Resin Chromatography: These resins are effective for the initial enrichment and purification of flavonoids from crude extracts or reaction mixtures due to their high adsorption capacity and reusability.

Yield Optimization: Maximizing the yield of this compound requires careful control over the reaction parameters in both the initial chalcone synthesis and the subsequent cyclization and reduction steps.

Reagent Purity: The use of high-purity starting materials, 4-cyano-2'-hydroxyacetophenone and 4-cyanobenzaldehyde, is essential to minimize side reactions and improve the yield of the initial Claisen-Schmidt condensation.

Catalyst and Reaction Conditions: In the aldol condensation to form the chalcone, the choice and concentration of the base (e.g., NaOH) and solvent (e.g., ethanol) are critical. nih.gov For the subsequent cyclization to the flavan, one reported efficient method involves the reduction of the chalcone with sodium borohydride (B1222165) (NaBH₄) followed by an acid-mediated cyclization, where the choice of acid (e.g., acetic acid) and temperature can significantly affect the outcome.

Microwave Irradiation: The use of microwave irradiation can accelerate reaction rates and improve yields in the synthesis of chalcones and their subsequent isomerization to flavanones, offering a green chemistry alternative to conventional heating. nih.gov

| Parameter | Step | Considerations for Optimization | Reference |

|---|---|---|---|

| Reagent Quality | Chalcone Synthesis | High purity of substituted acetophenone and benzaldehyde to prevent side products. | |

| Catalyst | Chalcone Synthesis / Cyclization | Choice of base (e.g., NaOH, piperidine) or acid (e.g., acetic acid); concentration. | nih.gov |

| Solvent | Both | Polarity and ability to dissolve reactants and intermediates. | nih.gov |

| Temperature | Both | Balancing reaction rate against potential side reactions or degradation. | core.ac.uk |

| Reaction Time | Both | Monitoring reaction progress (e.g., by TLC) to determine optimal time for highest conversion. | core.ac.uk |

| Energy Source | Chalcone Synthesis | Microwave irradiation can reduce reaction times and improve yields. | nih.gov |

Table 2: Key Parameters for Yield Optimization in this compound Synthesis.

Chemical Modifications and Derivatization of this compound

The dicyano-flavan core, with its two reactive cyano groups and flavonoid backbone, serves as a versatile scaffold for the synthesis of a wide range of derivatives.

The most direct method for creating analogs of this compound is to modify the starting materials used in its synthesis. By employing different substituted 2'-hydroxyacetophenones and benzaldehydes, a library of flavan analogs can be generated. Research on related flavonoids has demonstrated the synthesis of flavones and flavans with a variety of substituents on both the A and B rings, including halogens (e.g., F, Cl), methoxy (B1213986) (OMe), and nitro (NO₂) groups. For example, reacting 2'-hydroxyacetophenone (B8834) with 4-nitrobenzaldehyde (B150856) would lead to a precursor for 4'-nitroflavan. Similarly, using a substituted 2'-hydroxyacetophenone allows for modification of the A ring. This modular approach provides access to a wide chemical space for structure-activity relationship studies.

| Desired Analog Substituent | Required Acetophenone | Required Benzaldehyde | Reference |

|---|---|---|---|

| 6-Chloro-4'-cyanoflavan | 5-Chloro-2-hydroxyacetophenone | 4-Cyanobenzaldehyde | |

| 6-Cyano-4'-methoxyflavan | 4-Cyano-2-hydroxyacetophenone | 4-Methoxybenzaldehyde | |

| 6-Cyano-4'-nitroflavan | 4-Cyano-2-hydroxyacetophenone | 4-Nitrobenzaldehyde | |

| 6,4'-Dichloroflavan | 5-Chloro-2-hydroxyacetophenone | 4-Chlorobenzaldehyde |

Table 3: Examples of Starting Materials for the Synthesis of this compound Analogs.

The aryl nitrile (cyano) group is a synthetically valuable functional group due to its ability to be transformed into a variety of other functionalities. These transformations can be applied to the 4'- and 6-cyano groups of the flavan core to produce new derivatives with potentially different chemical and biological properties.

Hydrolysis to Carboxylic Acids: The cyano groups can be hydrolyzed under acidic or basic conditions to yield the corresponding 4',6-dicarboxyflavan. This introduces acidic functional groups, significantly altering the polarity and potential biological interactions of the molecule.

Conversion to Amides: Partial hydrolysis of the nitrile groups can afford the corresponding amides, 4',6-dicarboxamidoflavan.

Reduction to Amines: The nitriles can be reduced to primary amines (aminomethyl groups), introducing basic centers into the molecule.

Conversion to Ketones: Reaction with Grignard reagents (e.g., MeMgBr) can convert the nitrile into a ketone, providing a route to structures like 4'-acetyl-6-cyanoflavan.

Cycloaddition to Tetrazoles: The nitrile group can undergo a [3+2] cycloaddition reaction with an azide (B81097) source (e.g., sodium azide) to form a tetrazole ring. Tetrazoles are often used in medicinal chemistry as bioisosteres for carboxylic acids.

Thiolation: Nickel-catalyzed reactions have been developed for the thiolation of aryl nitriles, converting the C-CN bond to a C-S bond, which could be used to introduce thioether functionalities.

| Target Functional Group | Transformation | Typical Reagents | Reference |

|---|---|---|---|

| -COOH (Carboxylic Acid) | Hydrolysis | H₃O⁺ or OH⁻, heat | |

| -C(=O)NH₂ (Amide) | Partial Hydrolysis | Controlled acid/base hydrolysis | |

| -CH₂NH₂ (Amine) | Reduction | H₂, catalyst or LiAlH₄ | |

| -C(=O)R (Ketone) | Grignard Reaction | R-MgBr followed by hydrolysis | |

| -CN₄H (Tetrazole) | Cycloaddition | NaN₃, NH₄Cl | |

| -SR (Thioether) | Thiolation | R-SH, Ni-catalyst, base |

Table 4: Potential Functional Group Interconversions for the Cyano Moieties of this compound.

The presence of two strong electron-withdrawing cyano groups on the flavan skeleton is expected to significantly influence its chemical reactivity compared to unsubstituted or electron-rich flavans. While specific novel reactions for this compound are not extensively documented, its electronic properties suggest several avenues for investigation.

The electron-deficient nature of the A and B rings could make them susceptible to nucleophilic aromatic substitution reactions, a pathway less common for typical flavonoid systems. Furthermore, the electronic character of the flavan core could influence the outcome of metal-catalyzed cross-coupling reactions. For example, the cyano group itself can act as an atypical electrophile in cross-coupling reactions, enabling its replacement with aryl, amine, or boryl groups, thus providing a powerful tool for late-stage functionalization.

The reactivity of the heterocyclic pyran ring may also be altered. The electron-withdrawing effect of the 6-cyano group could influence reactions at the benzylic C4 position. For instance, reactions involving the formation of a cation or radical at C4 might be affected. Investigating reactions such as electrochemical cyclizations of the precursor chalcone or photocatalyzed reactions on the flavan core could reveal novel transformations unique to this electron-poor system. scilit.com

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

Proton NMR (¹H NMR) Analysis for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy would be the primary technique to identify the number and types of hydrogen atoms in the 4',6-dicyanoflavan molecule. The spectrum would be expected to show distinct signals for the protons on the flavan (B184786) core and the aromatic rings. Key features to be analyzed would include:

Chemical Shifts (δ): The position of each signal would indicate the electronic environment of the protons. Protons on the aromatic rings would appear in the downfield region (typically 6-8 ppm), with their exact shifts influenced by the electron-withdrawing cyano groups. Protons of the heterocyclic C ring of the flavan structure would have characteristic shifts.

Integration: The area under each signal would correspond to the number of protons it represents, confirming the proton count in different parts of the molecule.

Spin-Spin Coupling (J-coupling): The splitting pattern of each signal (singlet, doublet, triplet, etc.) would reveal the number of adjacent protons, helping to establish the connectivity of the atoms.

Without experimental data, a sample data table cannot be generated.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Assignment

Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. A ¹³C NMR spectrum for this compound would display a signal for each unique carbon atom. The chemical shifts of the carbon signals would be indicative of their hybridization (sp³, sp², sp) and their chemical environment. The presence of the electron-withdrawing cyano groups (-CN) would significantly influence the chemical shifts of the attached aromatic carbons, shifting them to a characteristic range. The carbons of the flavan skeleton would also have predictable chemical shifts.

A data table of expected ¹³C NMR chemical shifts remains speculative without experimental results.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to determine the stereochemistry, a series of two-dimensional (2D) NMR experiments would be essential:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) correlations between coupled protons, typically separated by two or three bonds. This would be crucial for tracing the connectivity of the protons within the flavan C-ring and on the aromatic rings.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). This would allow for the direct assignment of carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the entire molecular skeleton by connecting different structural fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This information is critical for determining the relative stereochemistry of the molecule, for instance, the spatial relationship between substituents on the flavan C-ring.

Detailed correlation tables from these 2D NMR experiments are contingent on the acquisition of actual spectral data.

Solid-State NMR Applications for Polymorph and Crystal Structure Analysis

Solid-state NMR (ssNMR) could be employed to study this compound in its solid form. This technique is particularly valuable for characterizing crystalline and amorphous solids. It can provide information on:

Polymorphism: Identifying different crystalline forms (polymorphs) of the compound, which can have different physical properties.

Crystal Packing: Understanding how the molecules are arranged in the crystal lattice.

Molecular Conformation: Determining the conformation of the molecule in the solid state, which may differ from its conformation in solution.

Specific ssNMR data for this compound is not currently documented in the public domain.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the this compound molecule with high precision (typically to four or five decimal places). This exact mass measurement allows for the unambiguous determination of the molecular formula. By comparing the experimentally measured exact mass with the calculated exact mass for the proposed formula (C₁₇H₁₀N₂O), the elemental composition can be confirmed. Different ionization techniques, such as Electrospray Ionization (ESI), could be utilized.

Fragmentation Pattern Analysis for Structural Inference

Mass spectrometry provides critical information about the molecular weight and structural integrity of this compound by analyzing its fragmentation under ionization. The fragmentation of the flavan core is a key diagnostic tool. A primary fragmentation pathway for flavanoids involves a retro-Diels-Alder (RDA) reaction, which cleaves the C-ring. This process yields characteristic fragment ions containing the A and B rings, providing direct information about the substitution pattern on these aromatic systems.

For this compound, the RDA fragmentation would be expected to produce ions that reveal the location of the cyano groups. The presence of a cyano group on the B-ring at the 4'-position and another on the A-ring at the 6-position would lead to specific RDA fragment ions. The fragmentation of the C-ring itself can also occur, leading to losses of small, stable neutral molecules.

The presence of aromatic cyano groups, which are strong electron-withdrawing groups, can influence the fragmentation pathways. While not extensively documented for this specific flavan, nitriles can undergo characteristic fragmentation, including the loss of HCN (m/z 27) or the ·CN radical (m/z 26). The stability of the resulting fragment ions often dictates the predominant fragmentation pathways observed in the mass spectrum.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragmentation Pathway | Predicted Fragment (m/z) | Structural Inference |

|---|---|---|

| Molecular Ion [M]⁺· | 272.09 | Molecular weight of this compound (C₁₇H₁₂N₂O) |

| Retro-Diels-Alder (RDA) | Varies | Cleavage of the C-ring, isolating substituted A and B rings |

| Loss of HCN | [M-27]⁺ | Presence of a cyano group |

Note: The exact m/z values for RDA fragments depend on the specific bond cleavages in the C-ring.

Tandem Mass Spectrometry (MS/MS) for Elucidating Complex Structures

Tandem mass spectrometry (MS/MS) is a powerful technique for detailed structural analysis. In an MS/MS experiment, the molecular ion of this compound (m/z 272) would be isolated and subjected to collision-induced dissociation. This process generates a secondary mass spectrum of fragment ions, providing unambiguous evidence for the connectivity of the molecule.

The fragmentation of the primary ions, such as those formed from RDA reactions, can be further analyzed. This allows for the precise localization of the cyano groups on the A and B rings. For instance, isolating an RDA fragment containing the B-ring and observing a subsequent loss of HCN or ·CN would confirm the 4'-position of one cyano group. Similarly, analysis of the A-ring fragment would confirm the 6-position of the second cyano group. This multi-stage fragmentation analysis is invaluable for distinguishing between potential isomers.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

Characteristic Absorption Bands of Cyano and Flavan Moieties

The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its constituent parts. The most diagnostic feature would be the stretching vibration of the two cyano (C≡N) groups. Aromatic nitriles typically exhibit a sharp, strong absorption band in the region of 2240–2220 cm⁻¹. This peak is highly characteristic and its presence is a strong indicator of the nitrile functionality.

The flavan skeleton contributes several other characteristic bands. These include:

Aromatic C-H stretching: Found just above 3000 cm⁻¹.

Aliphatic C-H stretching: Occurring just below 3000 cm⁻¹.

Aromatic C=C stretching: Multiple bands in the 1600–1450 cm⁻¹ region.

C-O-C stretching: The ether linkage in the C-ring typically absorbs in the 1250-1050 cm⁻¹ range.

Vibrational Analysis for Functional Group Identification

A detailed vibrational analysis confirms the presence and environment of the key functional groups. The position and intensity of the C≡N stretching frequency can be influenced by conjugation with the aromatic rings, which tends to lower the wavenumber compared to aliphatic nitriles. scribd.com The presence of two cyano groups might lead to a splitting or broadening of this peak.

The region below 1500 cm⁻¹, known as the fingerprint region, will contain a complex pattern of bands arising from various bending and stretching vibrations. While difficult to assign individually, this region is unique to the specific molecular structure of this compound.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| ~2230 | Aromatic Nitrile (C≡N) | Stretching |

| 3100-3000 | Aromatic C-H | Stretching |

| 3000-2850 | Aliphatic C-H | Stretching |

| 1610-1580 | Aromatic C=C | Ring Stretching |

| 1500-1450 | Aromatic C=C | Ring Stretching |

| ~1230 | Aryl-O-C | Asymmetric Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated systems of this compound.

Electronic Transitions and Chromophoric Analysis

The chromophore of the flavan skeleton gives rise to characteristic absorption bands in the UV-Vis spectrum. Typically, flavonoids exhibit two main absorption bands:

Band I: Occurs in the 300–390 nm range and is associated with the electronic transitions of the cinnamoyl system (B-ring and C-ring).

Band II: Appears in the 240–280 nm range and corresponds to the electronic transitions of the benzoyl system (A-ring).

The presence of the two cyano groups, which are strong electron-withdrawing substituents, is expected to influence the position and intensity of these absorption bands. Electron-withdrawing groups attached to a conjugated system typically cause a bathochromic (red) shift of the absorption maxima. Therefore, both Band I and Band II for this compound are predicted to be shifted to longer wavelengths compared to the unsubstituted flavan.

The electronic transitions responsible for these absorptions are primarily π → π* transitions within the aromatic rings and the conjugated system. The cyano groups extend the conjugation and lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in the absorption of lower-energy (longer wavelength) light.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Absorption Band | Typical Range (nm) | Associated Chromophore | Predicted Effect of Dicyano Substitution |

|---|---|---|---|

| Band I | 300-390 | B-ring / C-ring (Cinnamoyl) | Bathochromic Shift |

Determination of Molar Extinction Coefficients

The molar extinction coefficient (or molar absorptivity) is a measure of how strongly a chemical species absorbs light at a given wavelength and is determined using Ultraviolet-Visible (UV-Vis) spectroscopy. libretexts.org This value is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the molar concentration of the solution, and l is the path length of the cuvette. libretexts.org

Flavonoids typically exhibit two main absorption bands in their UV-Vis spectra. The first band, usually between 240 and 285 nm, is attributed to the electronic transitions of the A-ring (the benzoyl system). The second band, appearing at longer wavelengths between 300 and 550 nm, arises from the B-ring (the cinnamoyl system). For this compound, one would expect to observe a similar pattern. The precise wavelengths (λmax) and the corresponding molar extinction coefficients (ε) would be determined by measuring the absorbance of a series of solutions of known concentration.

While specific experimental values for this compound are not available in the reviewed literature, a hypothetical data table would be structured as follows:

| Spectral Band | Maximum Wavelength (λmax) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| Band I (A-ring) | Value | Value |

| Band II (B-ring) | Value | Value |

No specific experimental data for the molar extinction coefficient of this compound was found in the searched literature. The table represents a general format for such data.

X-ray Crystallography

X-ray crystallography is a powerful analytical technique that provides the precise three-dimensional arrangement of atoms within a crystalline solid. arabjchem.orgarxiv.org

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure

To obtain an unambiguous three-dimensional structure of this compound, single-crystal X-ray diffraction analysis would be required. acs.org This technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to calculate the positions of all atoms in the unit cell, providing precise data on bond lengths, bond angles, and torsional angles. arabjchem.org This would definitively confirm the connectivity of the atoms and the conformation of the flavan ring system.

Although no specific crystallographic data for this compound has been published, a typical data table from such an analysis would include the following parameters:

| Parameter | Value |

| Chemical Formula | C₁₇H₁₂N₂O |

| Formula Weight | 260.29 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | Value |

| β (°) | Value |

| γ (°) | Value |

| Volume (ų) | Value |

| Z | Value |

| Density (calculated) (g/cm³) | Value |

This table is illustrative as no experimental crystallographic data for this compound has been reported in the searched literature.

Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are essential for determining the absolute configuration of enantiomers.

Circular Dichroism (CD) for Absolute Configuration Determination

Circular dichroism (CD) spectroscopy is a key technique for establishing the absolute configuration of chiral flavonoids. Since the flavan structure of this compound contains a stereocenter at the C2 position, it can exist as two enantiomers, (2R)-4',6-Dicyanoflavan and (2S)-4',6-Dicyanoflavan. CD spectroscopy measures the difference in absorption of left and right circularly polarized light, which is non-zero for chiral molecules.

The resulting CD spectrum displays positive or negative bands, known as Cotton effects. The sign of these Cotton effects, particularly for the n→π* and π→π* electronic transitions of the aromatic chromophores, can be correlated to the absolute configuration at the stereogenic center. chem-soc.si For instance, studies on the closely related 4',6-dichloroflavan (B1210872) have shown that the enantiomers can be resolved and their absolute configurations assigned using CD spectroscopy. A similar approach would be applicable to this compound, where the CD spectrum of each pure enantiomer would be a mirror image of the other.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in optical rotation of a chiral substance with the wavelength of light. chem-soc.si An ORD spectrum provides information that is complementary to a CD spectrum, and the two are related through the Kronig-Kramers transforms. ORD curves of flavonoids show characteristic Cotton effects in the regions of UV absorption. chem-soc.si The shape and sign of these curves can also be used to deduce the stereochemistry of the molecule. For this compound, ORD would provide an additional method to confirm the absolute configuration of its enantiomers.

Computational Chemistry and Theoretical Investigations of 4 ,6 Dicyanoflavan

Quantum Chemical Calculations

Quantum chemical calculations, based on solving the Schrödinger equation, are fundamental to understanding the electronic properties of molecules. wikipedia.org Methods like Density Functional Theory (DFT) are commonly used to assess the structural and spectral characteristics of organic molecules. These ab initio methods are derived directly from theory without reliance on experimental parameters. wikipedia.org

Electronic Structure Determination (HOMO/LUMO, Charge Distribution)

The electronic structure of a molecule is key to its reactivity and properties. atlanticoer-relatlantique.ca This is primarily described by the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com

The HOMO is the outermost orbital containing electrons and its energy level relates to the molecule's ability to donate electrons. ossila.com The LUMO is the lowest energy orbital without electrons and represents the molecule's ability to accept them. ossila.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. ossila.com A smaller gap generally suggests higher reactivity.

For a D-π-A (Donor-π-Acceptor) molecule, strategic placement of donor and acceptor groups can tune the HOMO-LUMO gap. nih.gov In 4',6-Dicyanoflavan, the cyano groups (-CN) act as strong electron-withdrawing groups, which would be expected to lower the energy of the LUMO, thereby influencing the HOMO-LUMO gap and the molecule's electronic properties.

The charge distribution within the molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. This map indicates regions of positive and negative potential, highlighting areas prone to electrophilic or nucleophilic attack. In a typical flavan (B184786) structure, negative potential (red/yellow) is often located around electronegative atoms like oxygen and nitrogen, while positive potential (blue) is found near hydrogen atoms.

Table 1: Predicted Electronic Properties of this compound (Illustrative) Note: These are hypothetical values for illustrative purposes, as specific experimental or calculated data for this compound is not available in the cited literature. The values are based on typical ranges for similar organic molecules.

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -2.0 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | ~ 4.5 eV | Relates to chemical stability and reactivity |

Molecular Orbital Analysis and Bonding Characteristics

Molecular Orbital (MO) theory describes how atomic orbitals combine to form bonding and antibonding molecular orbitals. ossila.com Analysis of these orbitals provides insight into the nature of chemical bonds and electronic delocalization within the molecule. Natural Bond Orbital (NBO) analysis is a common technique used to study donor-acceptor interactions, such as the delocalization of electron density from a lone pair (n) to an antibonding orbital (σ*), which stabilizes the molecule. For this compound, NBO analysis would reveal the extent of π-conjugation across the flavan skeleton and the influence of the dicyano substitution on the electronic distribution and bonding.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations can accurately predict various spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate NMR shielding tensors, which can then be converted to chemical shifts (δ) for comparison with experimental data. Machine learning and deep neural network approaches, such as Graph Neural Networks (GNNs), are also becoming increasingly powerful for predicting ¹H and ¹³C chemical shifts.

Vibrational frequencies, corresponding to those measured by Infrared (IR) spectroscopy, can be calculated from the second derivatives of the energy. These theoretical spectra help in assigning experimental bands to specific molecular vibrations. For this compound, a prominent feature in the predicted IR spectrum would be the characteristic stretching frequency of the nitrile (C≡N) group.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative) Note: These are hypothetical values for illustrative purposes. Specific calculations would be needed for accurate predictions.

| Parameter | Predicted Value | Significance |

| ¹H NMR Chemical Shift (Aromatic H) | 7.0 - 8.0 ppm | Affected by electron-withdrawing cyano groups |

| ¹³C NMR Chemical Shift (C≡N) | 115 - 125 ppm | Characteristic shift for nitrile carbons |

| IR Vibrational Frequency (ν(C≡N)) | ~ 2230 cm⁻¹ | Identifies the presence of the cyano functional group |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior. wikipedia.org These simulations solve Newton's equations of motion for a system of particles, generating trajectories that reveal information about conformational changes and stability.

Conformational Analysis and Flexibility Studies

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. For a molecule like this compound, the flavan core is not planar and possesses significant flexibility. The heterocyclic C-ring can adopt various conformations, such as half-chair, boat, or sofa, and the phenyl B-ring can rotate.

MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This analysis reveals the preferred three-dimensional structure of the molecule and the flexibility of its different parts, which is crucial for understanding its interactions with other molecules. For some molecules, different conformations can be favored depending on the environment. chemrxiv.org

Solvent Effects on Molecular Conformation and Stability

The solvent environment can have a significant impact on the conformation and stability of a molecule. MD simulations can explicitly include solvent molecules (like water) or use an implicit solvent model to study these effects. The interactions between the solute (this compound) and the solvent can stabilize certain conformations over others. For instance, polar solvents may favor conformations where the molecule's dipole moment is maximized. Simulations can track how the conformational equilibrium shifts in different solvents, providing insights into its behavior in various chemical environments. chemrxiv.org

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, this involves modeling its interaction with the proteins that form the viral capsid.

Prediction of Binding Modes with Target Macromolecules (e.g., viral proteins)

While specific molecular docking studies for this compound are not prominently published, its known function as a capsid-stabilizing agent points to the viral capsid proteins (VP1, VP2, VP3, and VP4) as its primary macromolecular targets. For many antirhinovirus compounds that function similarly, a hydrophobic pocket located within the VP1 protein is the key binding site. The binding of a small molecule within this pocket prevents the conformational changes necessary for the virus to release its genetic material into a host cell.

It is therefore highly probable that this compound also binds within this pocket. A predicted binding mode would likely show the flavan backbone of the molecule occupying the hydrophobic interior of the pocket, with the dicyano-substituted phenyl ring oriented towards specific residues that can engage in favorable interactions. The presence of this compound within the pocket would act as a "molecular glue," increasing the energy required for the capsid to disassemble, thus halting the infection process.

Estimation of Binding Affinities and Interaction Energies

The binding affinity, often quantified by constants like the inhibition constant (Ki), dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50), is a measure of the strength of the interaction between a ligand and its target. While experimentally determined values for this compound exist, specific computational estimations of its binding affinity and interaction energies with rhinovirus capsid proteins are not readily found in the literature.

However, computational studies on other antiviral flavonoids targeting viral proteins have reported a range of binding affinities. These values, while not specific to this compound, provide a general indication of the interaction strengths that can be expected for this class of compounds.

Table 1: Example Binding Affinities of Antiviral Flavonoids from Computational Studies (Note: This data is for illustrative purposes and does not represent values for this compound)

| Flavonoid | Viral Target | Predicted Binding Affinity (kcal/mol) |

| Chrysin | Chikungunya Virus Capsid Protein | -8.09 kchem.org |

| Fisetin | Chikungunya Virus Capsid Protein | -8.01 kchem.org |

| Naringenin | Chikungunya Virus Capsid Protein | -7.6 kchem.org |

| Baicalin | Dengue Virus NS5 Protein | -8.6 |

| Genistein-7-glucoside | Dengue Virus NS5 Methyl Transferase | -10.2 |

These values indicate that flavonoids can form stable and high-affinity interactions with viral protein targets. It is reasonable to hypothesize that this compound would exhibit a similar binding affinity for the rhinovirus capsid, consistent with its potent antiviral activity.

Analysis of Key Intermolecular Forces (Hydrogen Bonding, Van der Waals, Electrostatic)

The stability of the interaction between this compound and the viral capsid is governed by a combination of intermolecular forces. A theoretical analysis suggests the following contributions:

Hydrogen Bonding: The flavan structure contains oxygen atoms that can act as hydrogen bond acceptors, forming interactions with hydrogen bond donor residues (such as the side chains of serine, threonine, or asparagine) within the binding pocket.

Electrostatic Interactions: The cyano groups (-C≡N) are of particular interest. The nitrogen atom of the nitrile group is electronegative and can participate in hydrogen bonding. Furthermore, the unique electronic properties of the cyano group can lead to other forms of electrostatic interactions, including tetrel bonds, where the carbon atom of the cyano group interacts with a nucleophile. The two cyano groups on the phenyl ring of this compound could therefore form specific and directional interactions with the protein, contributing significantly to its binding affinity and specificity. The electron-withdrawing nature of the cyano groups would also influence the charge distribution across the phenyl ring, potentially enhancing π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site.

Investigation of Molecular Mechanisms and Interactions in Acellular and in Vitro Systems

Biochemical Pathway Modulation Studies

Current scientific literature based on the conducted research does not provide specific data regarding the enzyme kinetics and inhibition mechanisms of 4',6-dicyanoflavan in cell-free systems. Studies have primarily focused on its effects within a cellular context rather than on isolated enzymes.

Detailed receptor binding assays and specific ligand-target interaction data for this compound are not extensively detailed in the available research. The compound's mechanism is understood more through its effects on viral particles within a cellular environment rather than through direct receptor binding studies. asm.org

Enzyme Kinetics and Inhibition Mechanisms in Cell-Free Systems

Cellular Biochemistry and Virology Studies in Model Systems (e.g., HeLa cells)

The primary model system used to investigate the cellular and virological effects of this compound (DCF) is the HeLa cell line, a widely used human cervical cancer cell line in virology research. Studies have demonstrated that this compound is a potent antirhinovirus compound that inhibits an early stage of rhinovirus type 1B replication in these cells. asm.org When the compound is introduced at the beginning of an infection or within the first hour, it effectively halts viral RNA and protein synthesis. asm.org

Research indicates that this compound interferes with the initial steps of the rhinovirus replication cycle. Its mechanism is not directed at the host cell's machinery but rather at the viral particle itself, preventing it from successfully completing the early phases of infection. asm.org

A key finding in the study of this compound is its lack of interference with the initial attachment of the virus to the host cell. Research has consistently shown that the compound has no discernible effect on the binding (adsorption) of rhinovirus to the HeLa cell membrane. asm.org Similarly, the subsequent penetration of the virus into the cell is not hindered by the presence of this compound. asm.org

The primary mechanism of action for this compound is its ability to stabilize the viral capsid. asm.org This stabilizing effect directly impacts the viral uncoating process, which is a critical step where the viral genetic material is released into the host cell's cytoplasm. asm.org Studies have demonstrated that this compound delays the kinetics of uncoating for rhinovirus. asm.org

This stabilization is further evidenced by the compound's ability to protect the virus from inactivation by mild acid or heat, which would normally compromise the virion's integrity. asm.org Although the interaction with the virion is reversible, this stabilization of the capsid's conformation is sufficient to inhibit the uncoating process and thus prevent the replication of the virus. asm.org

Data Tables

Table 1: Effect of this compound on Rhinovirus Replication Stages in HeLa Cells

| Viral Replication Stage | Effect of this compound | Reference(s) |

| Adsorption (Binding) | No adverse effect | asm.org |

| Penetration | No adverse effect | asm.org |

| Uncoating | Delayed kinetics; Inhibited | asm.org |

| Viral RNA & Protein Synthesis | Completely prevented (if added early) | asm.org |

Impact on Viral Replication Stages: Detailed Investigation

Viral RNA and Protein Synthesis Regulation

Research indicates that this compound is a potent inhibitor of viral macromolecular synthesis. When introduced at the onset of infection, or within the first hour, DCF completely prevents the synthesis of viral RNA and proteins in HeLa cells infected with human rhinovirus type 1B. asm.org The compound was also observed to counteract the virus-induced shutdown of host cell protein synthesis. The inhibitory effect on viral replication is dose-dependent, with an IC50 value of 23 nM reported for rhinovirus 1B.

The timing of the addition of DCF is critical to its antiviral efficacy. When the compound was added at later stages of the infection cycle (2 or 3 hours post-infection), its ability to inhibit viral replication was significantly diminished. This suggests that the compound acts on a specific early event in the viral life cycle.

Virion Assembly and Release

Current research on this compound has primarily focused on its role in the early stages of viral infection. The primary mechanism of action is the inhibition of viral uncoating, which is the process of releasing the viral genome into the host cell. asm.org By stabilizing the viral capsid, DCF prevents the disassembly of the virion and the subsequent release of viral RNA, thereby halting the replication process before the assembly of new virions can occur. asm.org

There is currently no available scientific literature detailing the effects of this compound on the later stages of the viral life cycle, such as virion assembly and release. ebi.ac.uknih.gov These processes involve the aggregation of newly synthesized viral proteins and genomes to form progeny virions, which are then released from the host cell. basicmedicalkey.com

Protein-Protein and Protein-Nucleic Acid Interactions within the Viral Cycle

The antiviral activity of this compound stems from its direct interaction with the rhinovirus virion. asm.org Evidence suggests that the compound binds to the viral capsid, which is the protein shell that encloses the viral genome. asm.org This interaction stabilizes the capsid structure, making it resistant to the conformational changes required for uncoating, such as those induced by low pH or elevated temperatures.

While the interaction is with the virion, it is a reversible one. The stabilizing effect of DCF on the capsid is a key aspect of its mechanism, highlighting a significant protein-protein interaction modulation. asm.org However, specific details on which of the viral proteins (VP1, VP2, VP3, VP4) are directly involved in the binding of DCF are not extensively detailed in the available literature. The interaction is a critical step in preventing the release of viral RNA, thus inhibiting a crucial protein-nucleic acid event (uncoating). asm.org

Cellular Transcription and Translation Modulation by the Compound

In the context of a viral infection, this compound has been shown to prevent the virus-induced shutoff of host translation. This indicates a modulatory effect on cellular protein synthesis machinery under viral attack. However, studies focusing on the direct impact of this compound on cellular transcription and translation in the absence of a viral infection are not available in the current body of scientific literature. Therefore, it is not known if the compound has a general effect on host cell gene expression.

Biophysical Characterization of Molecular Interactions

Detailed biophysical studies employing techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are crucial for a comprehensive understanding of the molecular interactions of a compound.

Surface Plasmon Resonance (SPR) for Binding Kinetics

There are no specific studies available that have utilized Surface Plasmon Resonance (SPR) to analyze the binding kinetics of this compound.

SPR is a powerful label-free technique used to measure biomolecular interactions in real-time. bio-rad.com In a typical SPR experiment to study a compound like DCF, one of the interacting partners (e.g., the viral capsid protein) would be immobilized on a sensor chip. bio-rad.com The compound would then be flowed over the surface, and the binding and dissociation would be monitored by detecting changes in the refractive index at the surface. bio-rad.com This would allow for the determination of key kinetic parameters:

Association rate constant (k_a): Describes the rate at which the compound binds to its target. sprpages.nl

Dissociation rate constant (k_d): Describes the rate at which the compound dissociates from its target. sprpages.nl

Equilibrium dissociation constant (K_D): Indicates the affinity of the binding interaction, calculated from the ratio of k_d to k_a.

Such data would provide quantitative insights into the affinity and stability of the this compound-virion interaction.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding

There are no specific studies available that have employed Isothermal Titration Calorimetry (ITC) for the thermodynamic analysis of this compound binding.

ITC is a technique that directly measures the heat changes that occur during a binding event. In an ITC experiment, a solution of the compound (e.g., this compound) would be titrated into a solution containing the target molecule (e.g., purified rhinovirus capsids). The heat released or absorbed during the interaction is measured, providing a complete thermodynamic profile of the binding event in a single experiment. The key thermodynamic parameters that can be determined include:

| Thermodynamic Parameter | Description |

| Binding Affinity (K_A) | The association constant of the binding interaction. |

| Enthalpy Change (ΔH) | The measure of the change in heat of the system upon binding. |

| Entropy Change (ΔS) | The measure of the change in disorder of the system upon binding. |

| Stoichiometry (n) | The molar ratio of the interacting molecules in the complex. |

| This table describes the thermodynamic parameters that could be obtained for this compound using Isothermal Titration Calorimetry. |

This analysis would reveal the driving forces behind the binding of this compound to its target, such as whether the interaction is primarily driven by enthalpy (e.g., hydrogen bonds and van der Waals forces) or entropy (e.g., hydrophobic interactions).

Fluorescence Spectroscopy for Probing Conformational Changes and Binding Events

The utility of a molecule as a fluorescent probe hinges on its intrinsic photophysical properties, such as a high fluorescence quantum yield and sensitivity of its emission to the local environment. thermofisher.com Molecules exhibiting intramolecular charge-transfer (ICT) characteristics, often described with a Donor-π-Acceptor (D-π-A) architecture, are particularly suited for this purpose. In such systems, an electron-donating moiety is connected to an electron-accepting group via a π-conjugated system. The presence of strong electron-withdrawing groups, such as cyano (-CN) substituents, can induce this charge-transfer character.

For the this compound scaffold, the flavan (B184786) core can be considered an electron-donating system, while the two cyano groups act as electron acceptors. This structure suggests the potential for ICT upon photoexcitation. A key feature of many ICT-based fluorophores is solvatochromism, where the wavelength of the emitted light changes with the polarity of the solvent environment. This sensitivity arises because the more polar excited state is stabilized to a greater extent by polar solvents, leading to a red shift (a shift to a longer wavelength) in the fluorescence emission. This property is fundamental for a probe designed to report on binding events or conformational changes, as the binding pocket of a protein or a change in protein folding often presents a different local polarity compared to the aqueous buffer.

While the structural features of this compound suggest it may be a candidate for use as a fluorescent probe, specific experimental studies detailing its photophysical properties—such as its absorption and emission maxima, fluorescence quantum yield, and solvent-dependent behavior—are not extensively available in the reviewed scientific literature. Such characterization would be a necessary first step to validate its use in fluorescence spectroscopy for probing molecular interactions.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The investigation into the structure-activity relationships of this compound and its analogs has been primarily focused on their potent antirhinovirus activity. These studies have elucidated the key structural features that govern the compound's interaction with its biological target, the viral capsid.

Correlation of Structural Motifs with Observed Molecular Interactions

The primary molecular mechanism of this compound's antiviral action is the stabilization of the human rhinovirus (HRV) capsid. This interaction prevents the conformational changes necessary for viral uncoating, an essential early step in the viral replication cycle where the viral RNA is released into the host cell. Studies have shown that this compound reversibly interacts with virions, delaying the uncoating kinetics without affecting the initial binding of the virus to the host cell membrane or its subsequent penetration.

The flavan (phenylchroman) backbone serves as the core scaffold, which is appropriately shaped to fit into a hydrophobic pocket within the viral capsid protein structure. This mode of action is characteristic of a class of antiviral agents known as "capsid binders" or WIN compounds, which also act by stabilizing the virion structure and preventing uncoating. The stabilizing effect of this compound on the capsid conformation is responsible for the inhibition of viral replication. This interaction not only inhibits uncoating induced by cellular receptors but also protects the virion from inactivation by mild acid or heat.

The specific substitutions on the flavan scaffold are critical for its high potency. The placement of cyano groups at the 4'-position of the B-ring and the 6-position of the A-ring is a key determinant of its activity against human rhinovirus serotype 1B (HRV-1B).

Identification of Pharmacophores and Key Chemical Features for Target Modulation

A pharmacophore model describes the essential steric and electronic features required for a molecule to exert a specific biological response. For the antirhinovirus activity of this compound, the key pharmacophoric features can be deduced from its structure and the SAR of related compounds.

The essential features are:

The Flavan Scaffold: This rigid, three-ring system provides the correct size and shape to fit within the hydrophobic pocket of the rhinovirus capsid.

Electron-Withdrawing Groups at Key Positions: The cyano groups at the 4'- and 6-positions are critical for potent activity. These groups contribute to the binding affinity within the capsid pocket, likely through specific polar or dipole-dipole interactions that enhance the stabilization of the protein-ligand complex.

Comparative studies with analogs underscore the importance of these features. For instance, the synthesis and testing of related isoflavans and isoflavenes revealed that compounds incorporating both a chlorine atom (another electron-withdrawing group) and a cyano or oxazolinyl group were among the most active inhibitors. This highlights that the nature and position of substituents on the flavan core are crucial for modulating the interaction with the viral target.

| Compound | Core Structure | Substituents | Reported Activity/Significance | Reference |

|---|---|---|---|---|

| This compound | Flavan | 4'-CN, 6-CN | Potent antirhinovirus (HRV-1B) activity via capsid stabilization. | |

| 4'-(4,5-dihydro-2-oxazolyl)-6-chloroflavan | Flavan | 4'-Oxazolinyl, 6-Cl | Identified as a highly potent inhibitor among tested oxazoline (B21484) derivatives, showing the importance of substitutions at these positions. | |

| Amidino-substituted Flavanoids | Flavanoid | -C(=NH)NH2 | Synthesized and tested for antirhinovirus activity, indicating exploration of different functional groups at key positions. |

Rational Design of New Analogs Based on Mechanistic Insights

Understanding the mechanism of capsid stabilization and the key pharmacophoric features of this compound has guided the rational design of new analogs with potential for improved or broader antiviral activity. Research has progressed by systematically modifying the flavan scaffold and its substituents to probe the limits of the binding pocket and optimize interactions.

One such effort involved the synthesis of a series of oxazolinyl-isoflavans and -3(2H)-isoflavenes, which are structurally related to the flavan core. These studies were explicitly undertaken to compare the antiviral activity of the new analogs with previously studied flavanoids, including this compound. This iterative process of design, synthesis, and testing is a hallmark of rational drug development. The finding that derivatives containing both chlorine and cyano groups were highly active provided further insight for developing next-generation inhibitors. Similarly, the exploration of amidino-substituted flavanoids represents another avenue of rational design, where the cyano group is replaced by another polar, hydrogen-bonding group to probe its effect on binding affinity and antiviral potency. These efforts demonstrate a clear strategy of using the mechanistic and structural insights gained from this compound to create novel antiviral candidates.

Advanced Analytical Method Development for Research Applications

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are fundamental to the analysis of 4',6-Dicyanoflavan, enabling the separation of the compound from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is the cornerstone for assessing the purity and quantifying this compound. Method development focuses on achieving optimal separation and peak shape.

Reverse-Phase HPLC: For routine purity analysis and quantification, reverse-phase HPLC is typically employed. A C18 column is a common choice for the stationary phase due to its versatility in separating moderately polar organic compounds. The mobile phase often consists of a gradient mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape and resolution.

Chiral HPLC: Since the flavan (B184786) structure contains a chiral center at the C2 position, this compound exists as a pair of enantiomers. The separation of these enantiomers is critical for stereospecific research. This is achieved using chiral stationary phases (CSPs). Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® series), are highly effective for separating flavanone (B1672756) and flavan enantiomers. researchgate.net Normal-phase chromatography, with mobile phases like n-hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), is frequently used for such separations.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Reverse-Phase (Purity) | Chiral (Enantiomeric Separation) |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Cellulose tris(3,5-dimethylphenylcarbamate) CSP, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile | A: n-Hexane B: Isopropanol |

| Gradient | 50% B to 95% B over 20 min | Isocratic 90:10 (A:B) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at 280 nm | UV-Vis at 254 nm |

| Hypothetical Retention Time | ~15.2 min | (S)-enantiomer: ~12.5 min (R)-enantiomer: ~14.1 min |

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of flavonoids like this compound by Gas Chromatography (GC) is challenging due to their low volatility and thermal instability. Therefore, a derivatization step is essential to convert the compound into a more volatile and thermally stable form. mdpi.com

Derivatization: Silylation is a common derivatization technique for compounds with active hydrogen groups. However, since this compound lacks hydroxyl or primary/secondary amine groups, standard silylation is not applicable. For related flavonoids with such groups, reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used. Analysis of this compound via GC would require derivatization methods targeting other functionalities or the use of high-temperature columns and injection techniques if the compound possesses sufficient intrinsic volatility. For research involving metabolic studies where the flavan ring might be hydroxylated, silylation would become a viable strategy.

Table 2: Hypothetical GC-MS Parameters for a Derivatized Metabolite of this compound

| Parameter | Value |

|---|---|

| Derivatizing Agent | MTBSTFA for a hypothetical hydroxylated metabolite |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | Initial 100 °C, ramp to 300 °C at 15 °C/min, hold for 10 min |

| Detection | Mass Spectrometer (MS) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method for monitoring the progress of the synthesis of this compound. It allows for the quick visualization of the consumption of starting materials and the formation of the product.

A typical TLC analysis involves spotting the reaction mixture alongside the starting materials on a silica (B1680970) gel plate. The plate is then developed in a chamber containing a suitable solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The ratio is optimized to achieve good separation between the spots corresponding to the reactants and the product. Visualization is commonly performed under UV light, where the aromatic nature of the flavan nucleus allows it to be seen as a dark spot on a fluorescent background.

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS, GC-MS)

For unambiguous identification and quantification in complex matrices, chromatographic methods are often coupled with mass spectrometry (MS).

LC-MS: Liquid Chromatography-Mass Spectrometry is a powerful tool for analyzing this compound. It combines the separation power of HPLC with the high selectivity and sensitivity of MS detection. Electrospray ionization (ESI) is a common ionization source for flavonoids, typically operating in positive ion mode. Tandem mass spectrometry (MS/MS) can be used for structural confirmation by fragmenting the parent ion and analyzing its product ions. This technique, often in Multiple Reaction Monitoring (MRM) mode, provides exceptional sensitivity and specificity for quantification in complex biological samples.

GC-MS: Gas Chromatography-Mass Spectrometry is used for the analysis of volatile derivatives. Electron Ionization (EI) is typically used, which generates a characteristic fragmentation pattern that serves as a chemical fingerprint for the derivatized analyte, allowing for confident identification by comparison to a spectral library.

Table 3: Hypothetical Mass Spectrometry Parameters for this compound

| Technique | Parameter | Hypothetical Value |

|---|---|---|

| LC-MS/MS (ESI+) | Precursor Ion [M+H]+ | m/z 275.1 |

| Product Ions (for MRM) | m/z 147.1 (from retro-Diels-Alder fission) m/z 128.0 (from B-ring fragment) | |

| Collision Energy | 15-30 eV | |

| GC-MS (EI) of a derivatized metabolite | Molecular Ion [M]+ | Dependent on derivative |

| Characteristic Fragments | Fragments showing loss of silyl (B83357) groups or characteristic flavan ring fissions |

Spectrophotometric and Fluorometric Assay Development for Quantification in Research Matrices

For rapid quantification in well-defined research matrices where chromatographic separation is not required, spectrophotometric or fluorometric assays can be developed.

Spectrophotometric Assay: The flavan structure possesses strong chromophores, leading to significant UV absorbance. A quantitative assay can be developed by measuring the absorbance at a specific wavelength (λmax), which is determined by scanning a pure solution of this compound across the UV-Vis spectrum. The presence of the dicyano groups may influence the position and intensity of the absorption maxima compared to unsubstituted flavans. Quantification is achieved by relating the absorbance of an unknown sample to a calibration curve prepared from standards of known concentrations, following the Beer-Lambert law.

Fluorometric Assay: Some flavonoids exhibit native fluorescence. The development of a fluorometric assay would depend on whether this compound is fluorescent. This would be assessed by measuring its excitation and emission spectra. If it is fluorescent, a highly sensitive assay could be developed, as fluorescence measurements are often more sensitive than absorbance measurements. The cyano groups, being electron-withdrawing, could potentially quench fluorescence, or in some cases, create a push-pull system that might induce it.

Development of Robust Extraction and Sample Preparation Protocols

Effective extraction and sample preparation are critical for accurate analysis, especially from complex matrices like reaction broths or biological media for in vitro studies. mdpi.come3s-conferences.org The goal is to isolate this compound from interfering substances.

Liquid-Liquid Extraction (LLE): This is a common method for extracting organic compounds from aqueous solutions. e3s-conferences.org A water-immiscible organic solvent in which this compound has high solubility (e.g., ethyl acetate, dichloromethane) is used to extract the compound from the aqueous phase. The efficiency of the extraction can be optimized by adjusting the pH of the aqueous layer.

Solid-Phase Extraction (SPE): SPE provides a more controlled and often cleaner extraction than LLE. For this compound, a reverse-phase sorbent (like C18) would likely be used. The sample is loaded onto the conditioned cartridge, interfering polar compounds are washed away with a weak solvent (e.g., water), and the target compound is then eluted with a stronger organic solvent like methanol or acetonitrile.

Table 4: Example of a Solid-Phase Extraction (SPE) Protocol for this compound

| Step | Procedure |

|---|---|

| Sorbent | C18 SPE Cartridge (e.g., 500 mg) |

| Conditioning | 1. Methanol (5 mL) 2. Deionized Water (5 mL) |

| Sample Loading | Load aqueous sample (e.g., diluted reaction mixture) |

| Washing | Wash with 5% Methanol in Water (5 mL) to remove polar impurities |

| Elution | Elute this compound with Methanol or Acetonitrile (5 mL) |

| Post-Elution | Evaporate eluate to dryness and reconstitute in mobile phase for analysis |

Future Research Directions and Unanswered Questions

Exploration of Additional Molecular Targets and Interaction Mechanisms

The current understanding of 4',6-dicyanoflavan's mechanism is centered on its interaction with the rhinovirus capsid. Future research should aim to broaden this perspective by investigating other potential viral and host cell targets. Many flavonoids exert their antiviral effects by targeting viral enzymes crucial for replication, such as proteases and RNA polymerases, or by modulating host cell pathways to create an antiviral state. mdpi.com

A key unanswered question is whether this compound can inhibit other viruses, particularly other picornaviruses or enveloped viruses, and if so, through what mechanisms. Flavonoids have been shown to interfere with multiple stages of a viral life cycle, from entry to replication and egress. mdpi.combrieflands.com It is plausible that this compound possesses a wider spectrum of activity than currently known.

Future studies should, therefore, include:

Screening against a broader panel of viruses: This would determine the specificity of its antiviral activity.

Enzymatic assays: Investigating the inhibitory potential against viral proteases, polymerases, and other essential enzymes.

Host-based assays: Examining the effect of the compound on host cell signaling pathways involved in the immune response and viral replication, such as the NF-κB and interferon pathways. mdpi.com

Table 1: Potential Molecular Targets for this compound Beyond Capsid Binding

| Potential Target Class | Specific Examples | Rationale for Investigation |

| Viral Enzymes | Picornaviral Proteases (e.g., 3Cpro), RNA-dependent RNA Polymerase (RdRp) | Flavonoids are known inhibitors of these crucial viral enzymes, offering alternative mechanisms of action. |

| Host Cell Receptors | ICAM-1 (for rhinoviruses) | While current data suggests no effect on binding, re-evaluation with more sensitive techniques could be beneficial. |

| Host Signaling Proteins | NF-κB, JAK-STAT pathway components, Inflammasome components | Flavonoids can modulate host inflammatory and immune responses, which are critical in viral pathogenesis. mdpi.com |

| Other Viral Proteins | Non-structural proteins involved in viral replication complex formation | Targeting these proteins could offer additional points of intervention in the viral life cycle. |

Investigation of Enantiomeric Effects on Molecular Interactions (e.g.,nih.gov)

This compound possesses a chiral center at the C2 position of the flavan (B184786) nucleus, meaning it exists as a pair of enantiomers (R and S forms). To date, studies have been conducted using the racemic mixture. However, it is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicities.

For instance, a study on the related compound 4',6-dichloroflavan (B1210872) revealed that the S-enantiomer was 3.5 times more effective as an antirhinovirus agent than the R-enantiomer. This highlights the critical importance of stereochemistry in the interaction with the viral target.

Therefore, future research must involve:

Chiral separation: The resolution of racemic this compound into its individual R and S enantiomers.

Stereospecific bioassays: Evaluating the antiviral activity of each enantiomer separately to determine if one is more potent or if they have different mechanisms of action.

Structural studies: Co-crystallization or advanced molecular modeling of each enantiomer with its target (e.g., the rhinovirus capsid) to elucidate the structural basis for any observed differences in activity.

This line of inquiry is crucial for optimizing the therapeutic potential of this compound, as the use of a single, more active enantiomer could lead to a more potent drug with a better safety profile.

Application of Advanced Computational Methodologies for Predictive Modeling

Computational modeling offers a powerful and efficient approach to explore the molecular interactions of this compound and to guide the design of new, more effective analogues. mdpi.com Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies can provide deep insights into the binding modes and energetics of ligand-protein interactions.

Future computational studies should focus on:

High-resolution docking and MD simulations: Modeling the interaction of both enantiomers of this compound with its known rhinovirus capsid target and other potential targets identified in section 7.1. This can help to understand the binding stability and the key amino acid residues involved in the interaction.

QSAR studies: Developing predictive models that correlate the structural features of this compound and its analogues with their antiviral activity. preprints.org This can guide the synthesis of new derivatives with enhanced potency.

Virtual screening: Using the this compound scaffold to screen large compound libraries for molecules with similar or improved binding characteristics to the target(s).

ADMET prediction: In silico prediction of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its potential analogues to identify candidates with favorable drug-like properties. ugm.ac.id

These computational approaches can accelerate the drug discovery process, reduce costs, and provide a rational basis for the development of next-generation antivirals.

Design and Synthesis of Next-Generation Analogues with Tuned Molecular Properties

Building on the existing knowledge of this compound and insights gained from computational modeling, a focused effort on medicinal chemistry is warranted to synthesize next-generation analogues. The goal is to develop compounds with improved potency, a broader spectrum of activity, better pharmacokinetic properties, and reduced toxicity.

Key strategies for the design and synthesis of new analogues include:

Structure-Activity Relationship (SAR) exploration: Systematically modifying the substituents on the A and B rings of the flavan scaffold. For example, exploring different electron-withdrawing or electron-donating groups at various positions to optimize interactions with the target protein. mdpi.com

Introduction of novel functional groups: Incorporating moieties that can form additional hydrogen bonds, hydrophobic interactions, or covalent bonds with the target to enhance binding affinity and specificity. rsc.org

Bioisosteric replacement: Replacing the cyano groups with other functional groups that have similar physicochemical properties but may lead to improved activity or reduced toxicity.

Scaffold hopping: Designing and synthesizing compounds with different core structures that maintain the key pharmacophoric features of this compound.

The synthesis of a focused library of analogues, guided by computational predictions, will be essential for a comprehensive SAR study and the identification of lead candidates for further development. researchgate.netmdpi.com

Integration with Systems Biology Approaches to Understand Network-Level Perturbations

Viruses are obligate intracellular parasites that hijack the host cell's machinery for their replication. A viral infection is a complex interplay between viral components and a network of host proteins, genes, and metabolites. Systems biology provides a holistic framework to study these complex interactions and to understand the global effects of an antiviral compound on the host-virus system. bmbreports.org

Future research should leverage systems biology approaches to:

Analyze the host transcriptome and proteome: Investigating the global changes in host gene and protein expression in response to rhinovirus infection in the presence and absence of this compound. This can reveal host pathways that are modulated by the compound and contribute to its antiviral effect.

Construct virus-host interaction networks: Integrating multi-omics data to build comprehensive models of the molecular interactions that are perturbed by this compound. escholarship.org

Identify network-based biomarkers: Discovering host factors or pathways whose modulation by the compound correlates with antiviral efficacy.

Predict synergistic drug combinations: Using network models to identify other drugs that could be combined with this compound to achieve a synergistic antiviral effect by targeting different nodes in the host-virus interaction network. mdpi.com

By moving beyond a single-target perspective, systems biology can provide a deeper understanding of the compound's mechanism of action and uncover new therapeutic strategies.

Q & A

Q. What experimental methodologies are validated for assessing 4',6-Dicyanoflavan’s antiviral activity against rhinoviruses?

- Methodological Answer :

- Use plaque reduction assays in HeLa cells (or human respiratory epithelial cell lines) to quantify viral inhibition. Measure IC50 values by titrating DCF concentrations (e.g., 0.1–100 µM) against HRV-1B .

- Validate results with RT-PCR to assess viral RNA synthesis suppression and Western blotting for viral protein expression .

- Include controls: untreated infected cells, cytotoxicity assays (e.g., MTT) to confirm selective activity (DCF’s therapeutic index: IC50 vs. CC50) .

Q. How does DCF’s mechanism of action differ from other flavanoids like BW683C?

- Methodological Answer :